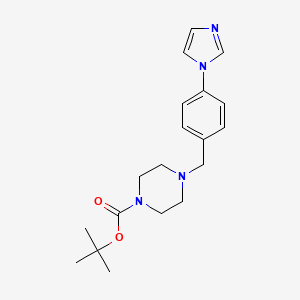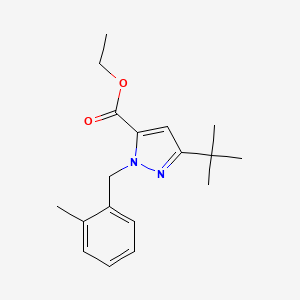
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% (5-t-Bu-2-Me-2H-pyrazole-3-COOEt) is a chemical compound that has been widely used in various scientific research applications. It is used as a reagent for synthesis, for the study of biochemical and physiological effects, and for laboratory experiments.
科学的研究の応用
5-t-Bu-2-Me-2H-pyrazole-3-COOEt has been used in a variety of scientific research applications. In particular, it has been used as a reagent for the synthesis of various compounds, such as 5-t-butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester (5-t-Bu-2-Me-2H-pyrazole-3-COOEt) and 5-t-butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid methyl ester (5-t-Bu-2-Me-2H-pyrazole-3-COOMe). It has also been used to study the biochemical and physiological effects of various compounds, as well as to provide a platform for laboratory experiments.
作用機序
The mechanism of action of 5-t-Bu-2-Me-2H-pyrazole-3-COOEt is not yet fully understood. However, it is believed to act as a proton shuttle, transferring protons from one molecule to another. This process is believed to be mediated by the formation of hydrogen bonds between the carboxylic acid group of the pyrazole and the hydrogen of the methyl group of the 2-methyl-benzyl group.
Biochemical and Physiological Effects
5-t-Bu-2-Me-2H-pyrazole-3-COOEt has been found to have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, anti-oxidant, and anti-fungal properties. It has also been found to have an inhibitory effect on the growth of certain bacteria, as well as to reduce the production of certain inflammatory cytokines.
実験室実験の利点と制限
The use of 5-t-Bu-2-Me-2H-pyrazole-3-COOEt in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is non-toxic and non-volatile. Furthermore, it is relatively stable and has a low melting point, making it ideal for use in a variety of laboratory experiments. However, it is important to note that the compound is not soluble in water, making it difficult to use in certain experiments.
将来の方向性
Given its wide range of applications and potential for further research, there is a great deal of potential for the use of 5-t-Bu-2-Me-2H-pyrazole-3-COOEt in the future. Possible future directions include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its synthesis and its ability to act as a proton shuttle could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into its potential applications in laboratory experiments could lead to the development of new and improved protocols for use in a variety of experiments.
合成法
5-t-Bu-2-Me-2H-pyrazole-3-COOEt can be synthesized using a reaction between ethyl 4-bromobutyrate and 2-methyl-benzyl-2H-pyrazole-3-carboxylic acid in the presence of sodium hydroxide, as described by G.K. Agarwal et al. (2013). The reaction produces 5-t-Bu-2-Me-2H-pyrazole-3-COOEt as a white solid with a yield of 95%.
特性
IUPAC Name |
ethyl 5-tert-butyl-2-[(2-methylphenyl)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-6-22-17(21)15-11-16(18(3,4)5)19-20(15)12-14-10-8-7-9-13(14)2/h7-11H,6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPNGCDMHLXJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



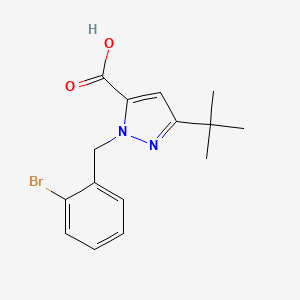
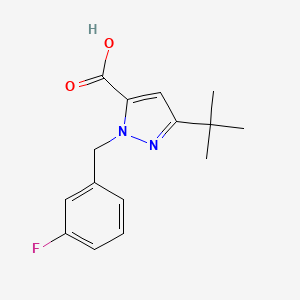
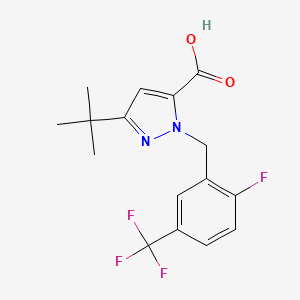
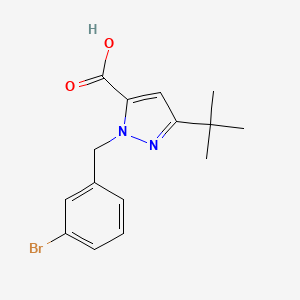
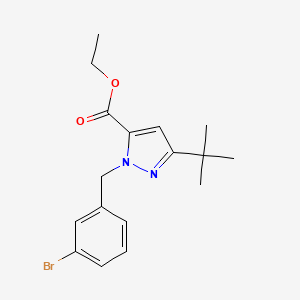
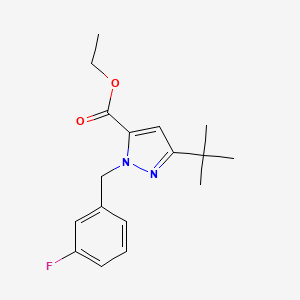
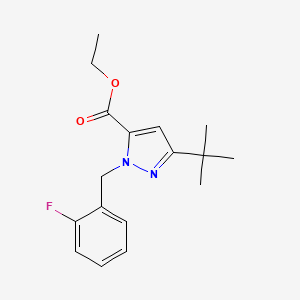

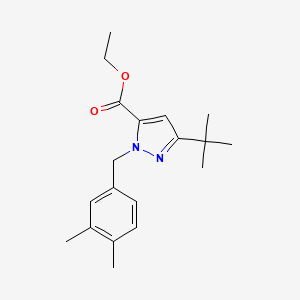
![3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%](/img/structure/B6288289.png)

